Hexen-1-ol

Description

Chemical Identity and Nomenclature of Hexen-1-ol

This compound derivatives are six-carbon alcohols characterized by a hydroxyl group (-OH) at the first carbon and a double bond at varying positions along the chain. The general molecular formula is C₆H₁₂O , with a molar mass of 100.16 g/mol .

Structural Isomerism in this compound Derivatives

Cis-3-Hexen-1-ol vs. Trans-3-Hexen-1-ol Configurations

The stereochemistry of 3-Hexen-1-ol significantly impacts its physical properties. Cis-3-Hexen-1-ol (CAS RN: 928-96-1), commonly termed "leaf alcohol," exhibits a boiling point of 156–157°C and a density of 0.846 g/mL . In contrast, trans-3-Hexen-1-ol (PubChem CID: 5284503) has a lower boiling point (78–80°C ) due to reduced molecular packing efficiency. The cis isomer’s bent structure enhances intermolecular van der Waals interactions, increasing its viscosity and surface tension compared to the linear trans form.

Positional Isomerism in Hexenol Homologs

Positional isomers arise from double-bond migration along the carbon chain:

| Isomer | CAS RN | Double Bond Position | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| 5-Hexen-1-ol | 821-41-0 | C5–C6 | 78–80 | 0.834 |

| cis-3-Hexen-1-ol | 928-96-1 | C3–C4 | 156–157 | 0.846 |

| trans-3-Hexen-1-ol | – | C3–C4 | 78–80 | 0.834 |

| 2-Hexen-1-ol | – | C2–C3 | 134–136 | 0.841 |

IUPAC Nomenclature and CAS Registry Specifications

The IUPAC nomenclature for this compound derivatives follows the format $$position$$-Hexen-1-ol , where the position indicates the double bond’s lower-numbered carbon. For example, 5-Hexen-1-ol (CAS RN: 821-41-0) is designated as hex-5-en-1-ol , while cis-3-Hexen-1-ol is (3Z)-hex-3-en-1-ol . The CAS registry provides unique identifiers critical for industrial standardization and regulatory compliance.

Molecular Characterization Techniques

X-Ray Crystallographic Analysis

X-ray crystallography has resolved ambiguities in positional isomerism by determining bond lengths and angles. For instance, the C=C bond in cis-3-Hexen-1-ol measures 1.34 Å , while the C-O bond in the hydroxyl group is 1.43 Å . These metrics align with density functional theory (DFT) predictions, validating the technique’s precision in structural elucidation.

Computational Chemistry Modeling Approaches

Quantum mechanical calculations, such as Hartree-Fock and Møller-Plesset perturbation theory, predict the relative stability of this compound isomers. Cis-3-Hexen-1-ol exhibits a 2.3 kcal/mol stabilization energy over the trans isomer due to hyperconjugative interactions between the π-electrons of the double bond and the σ*-orbital of the C-O bond.

Propriétés

Formule moléculaire |

C6H12O |

|---|---|

Poids moléculaire |

100.16 g/mol |

Nom IUPAC |

hex-1-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h5-7H,2-4H2,1H3 |

Clé InChI |

JHEPBQHNVNUAFL-UHFFFAOYSA-N |

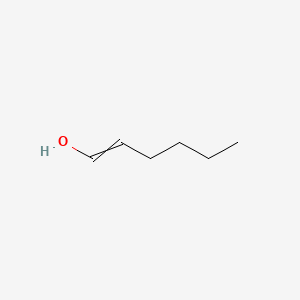

SMILES |

CCCCC=CO |

SMILES canonique |

CCCCC=CO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Data

Stability and Detection

Méthodes De Préparation

Reaction Mechanism and Catalyst Selection

The partial hydrogenation of 3-hexyn-1-ol to cis-3-hexen-1-ol is a stereospecific process that relies on palladium-based catalysts to achieve high cis-selectivity. The Lindlar catalyst (palladium on calcium carbonate modified with lead) is historically prominent, but recent advancements have focused on unmodified palladium catalysts under solvent-free conditions. The mechanism involves syn-addition of hydrogen across the triple bond, forming the cis-double bond. Key to this process is the suppression of over-hydrogenation to hexanol and the minimization of trans-isomer formation, both of which degrade sensory qualities in fragrance applications.

Industrial Optimization Parameters

The patent WO2014156781A1 outlines critical parameters for scaling this reaction:

-

Pressure : 10–1,000 kPa (optimal: 100–200 kPa)

-

Temperature : 20–100°C (optimal: 40–55°C)

-

Catalyst Loading : 0.001–1.5 wt% palladium relative to substrate

Operating under solvent-free conditions increases reactor throughput by 20–30% compared to solvent-based systems, while precise pressure control reduces trans-3-hexen-1-ol by-products to ≤1.5 wt%.

Table 1: Performance Metrics of Solvent-Free Partial Hydrogenation

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen Pressure | 100–200 kPa | Maximizes cis-selectivity |

| Temperature | 40–55°C | Balances reaction rate/by-products |

| Palladium Loading | 0.005–1.0 wt% | Prevents over-hydrogenation |

| By-products (Hexanol) | ≤0.2 wt% | Ensures fragrance-grade purity |

Catalyst Recycling and Economic Viability

Palladium catalysts can be recovered and reused for up to five cycles without significant activity loss, provided quinoline or amine modifiers are avoided. This recyclability reduces raw material costs by 15–20% in continuous production setups.

Synthesis of 5-Hexen-1-ol via Nucleophilic Substitution and Hydrolysis

Reaction Pathway and Reagents

The synthesis of 5-hexen-1-ol from 6-bromo-1-hexene (CN115850026A) involves a two-step process:

Table 2: Conditions for 5-Hexen-1-ol Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkoxylation | KOAc, TBAB, acetonitrile, 80°C, 4 hrs | 85–90% conversion to acetate |

| Hydrolysis | 15% NaOH, methanol, 25°C, 2 hrs | >95% hydrolysis efficiency |

| Purification | MTBE extraction, dichloromethane washes | 78–82% isolated yield |

Solvent and By-product Management

Acetonitrile’s high polarity facilitates the SN2 displacement of bromide by acetate, while methyl tert-butyl ether (MTBE) ensures efficient phase separation during workup. The method generates minimal oligomeric by-products (<5%), attributed to the steric hindrance of the terminal alkene.

Comparative Analysis of Hexen-1-ol Synthesis Methods

Efficiency and Scalability

Environmental and Economic Considerations

| Method | PMI (Process Mass Intensity) | E-Factor | Catalyst Cost (USD/kg product) |

|---|---|---|---|

| Partial Hydrogenation | 1.2 | 0.3 | 12–18 |

| Substitution/Hydrolysis | 3.8 | 1.5 | 5–8 |

PMI = Total mass of inputs / Mass of product; E-Factor = Mass of waste / Mass of product

The solvent-free hydrogenation method exhibits a lower environmental footprint, whereas the substitution route’s use of acetonitrile and MTBE increases waste generation .

Q & A

Q. What are the primary biosynthetic pathways for Hexen-1-ol in plants, and how can researchers experimentally validate these pathways?

this compound is synthesized via the lipoxygenase (LOX) pathway, where linoleic or linolenic acids are oxidized to hydroperoxides, then cleaved into aldehydes (e.g., (Z)-3-hexenal), which are reduced to this compound by alcohol dehydrogenase (ADH) . Methodological Approach :

- Use deuterated or ¹³C-labeled fatty acid precursors to trace metabolic flux in plant tissues .

- Quantify intermediates (e.g., hexanal, hexenals) via headspace solid-phase microextraction (SPME) coupled with GC-MS .

- Knock out ADH genes or inhibit ADH activity to confirm its role in this compound formation .

Q. Which analytical techniques are most effective for distinguishing between this compound isomers, and what are the key spectral markers?

Isomers like (Z)- and (E)-2-hexen-1-ol require high-resolution separation and spectral analysis:

- GC-MS : Use polar columns (e.g., DB-WAX) to differentiate (Z)-2-hexen-1-ol (RT: ~4.13 min, KI: 862) and (E)-2-hexen-1-ol (RT: ~4.34 min, KI: 875) .

- NMR : Distinct chemical shifts for allylic protons: (Z)-isomer δ 5.45–5.55 ppm; (E)-isomer δ 5.60–5.70 ppm .

Q. What are the best practices for extracting and quantifying this compound from plant matrices to minimize degradation?

- Use cold trapping during homogenization to reduce enzymatic oxidation .

- Optimize SPME fiber coatings (e.g., carboxen/polydimethylsiloxane) for volatile capture .

- Stabilize samples with antioxidants (e.g., ascorbic acid) and store at -80°C to prevent isomerization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the temperature-dependent activity of ADH on this compound formation?

Experimental Design :

Q. What methodologies resolve contradictions between LOX activity and this compound concentrations in fruit volatile studies?

Key Strategies :

- Profile multiple enzymes (LOX, ADH, hydroperoxide lyase) to identify rate-limiting steps .

- Apply kinetic modeling to account for competing pathways (e.g., aldehydes converting to esters or acids) .

- Use mutant lines with suppressed LOX or ADH to isolate their contributions .

Q. How can metabolic flux analysis study this compound interconversion into acetate esters in post-harvest fruit?

- Introduce ¹³C-labeled this compound to trace esterification pathways .

- Monitor time-course changes using LC-MS/MS for acetate esters (e.g., hexenyl acetate) .

- Inhibit acetyltransferases to quantify their role in ester formation .

Data Contradiction Analysis

Q. Why do some studies report no correlation between LOX activity and this compound levels?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.